

Application Notes and Protocols: ^1H and ^{13}C NMR Spectra of Methyl Orotate

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Compound of Interest

Compound Name: *Methyl orotate*

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Introduction

Methyl orotate, the methyl ester of orotic acid (a key intermediate in pyrimidine biosynthesis), is a compound of interest in various biochemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This document provides detailed information on the characteristic ^1H and ^{13}C NMR spectra of **methyl orotate**, along with a standardized protocol for sample preparation and data acquisition.

Due to the limited availability of directly published experimental NMR data for **methyl orotate**, the spectral data presented here are based on established values for the parent compound, orotic acid, with predictable shifts resulting from the esterification of the carboxylic acid group.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for **methyl orotate**. These predictions are derived from the known spectrum of orotic acid in DMSO-d_6 and standard chemical shift theory. The primary changes expected upon conversion of the carboxylic acid to a methyl ester are the appearance of a methyl singlet (OCH_3) in the ^1H and ^{13}C spectra and the disappearance of the acidic proton signal.

Table 1: Predicted ^1H NMR Spectral Data for Methyl Orotate

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~11.4 - 11.2	Broad Singlet	1H	NH (amide)
~10.9 - 10.7	Broad Singlet	1H	NH (amide)
~6.1	Singlet	1H	C5-H (vinyl)
~3.8	Singlet	3H	O-CH ₃ (ester)

Table 2: Predicted ^{13}C NMR Spectral Data for Methyl Orotate

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)	Carbon Assignment
~165	C=O (ester)
~163	C4=O (amide)
~151	C2=O (amide)
~145	C6 (vinyl)
~101	C5 (vinyl)
~52	O-CH ₃ (ester)

Experimental Protocol

This section details a general protocol for the preparation and analysis of a **methyl orotate** sample by NMR spectroscopy.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of high-purity **methyl orotate** directly into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for orotic acid and its derivatives.
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
- Mixing: Gently vortex or sonicate the mixture until the sample is completely dissolved.
- Filtering: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^[1]
- Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm.^[1]
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. Standard automated shimming routines are typically sufficient.
- ¹H NMR Acquisition Parameters (Typical for a 400-500 MHz Spectrometer):
 - Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is appropriate.
 - Spectral Width: ~16 ppm (centered around 6-8 ppm).

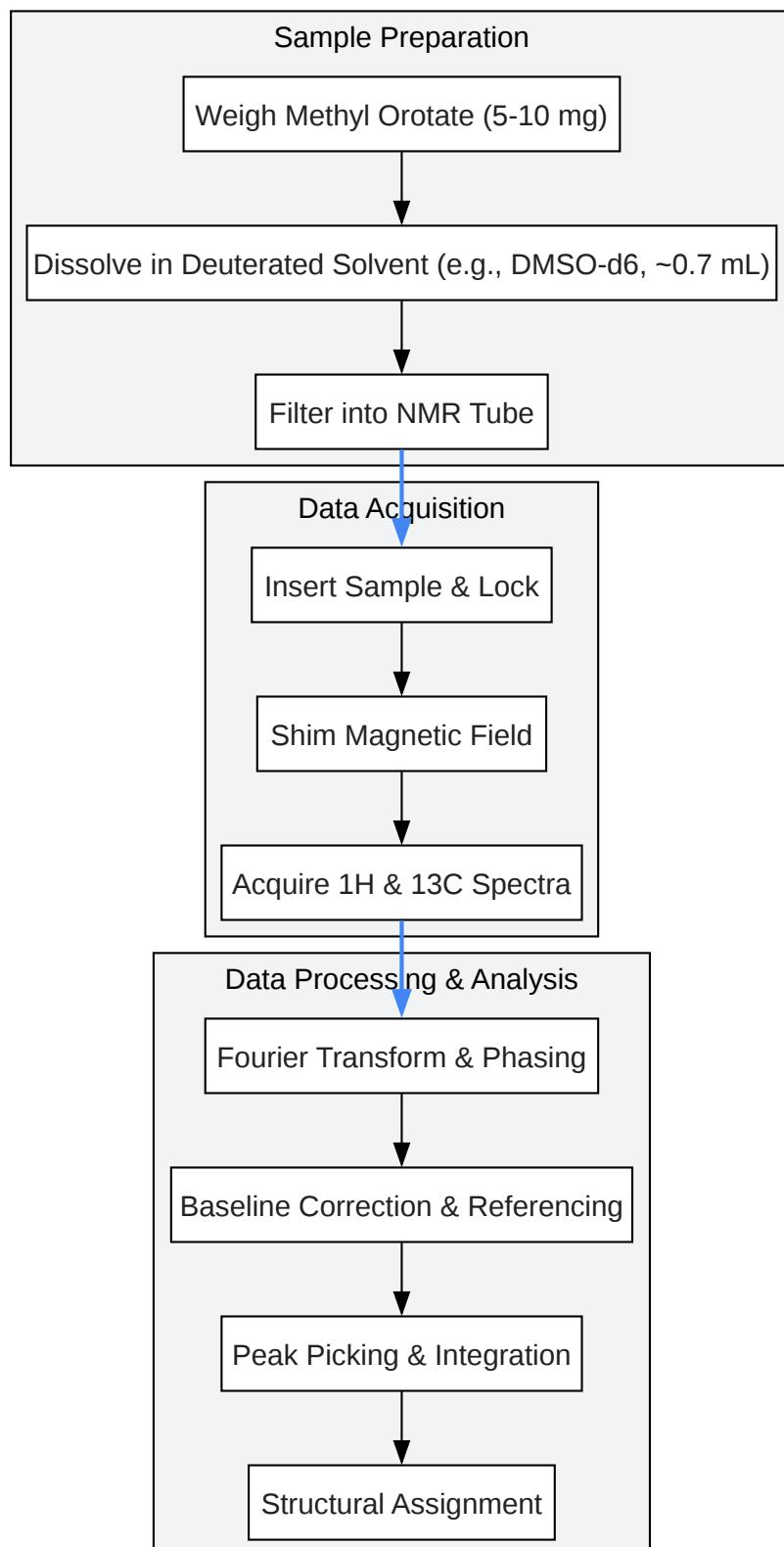
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay (d1): 1-5 seconds.
- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
- ^{13}C NMR Acquisition Parameters (Typical for a 100-125 MHz Spectrometer):
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to provide a spectrum with singlets for each carbon.
 - Spectral Width: ~200-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.[\[1\]](#)

Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ^1H , ~1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).[\[2\]](#)[\[3\]](#)
- Integration and Peak Picking: Integrate the peaks in the ^1H spectrum and pick the peak positions for both ^1H and ^{13}C spectra.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the NMR analysis of **methyl orotate**.



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Caption: Workflow for NMR analysis of **methyl orotate**.

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